Me-Tz-PFP
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F5N4O2/c1-6-22-24-15(25-23-6)7-2-4-8(5-3-7)16(26)27-14-12(20)10(18)9(17)11(19)13(14)21/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGHJNCVYLBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F5N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Me Tz Pfp
Strategies for the Synthesis of Methyltetrazine Core Structures
The construction of the methyltetrazine core, a six-membered heterocyclic ring with four nitrogen atoms and a methyl substituent, relies on various synthetic approaches developed over the years. These methods often involve the cyclization of appropriate precursors, followed by oxidation to achieve the aromatic tetrazine ring.
Convergent and Divergent Synthetic Pathways
Tetrazine synthesis can broadly be categorized into convergent and divergent strategies. Convergent synthesis typically involves bringing together two or more complex fragments to form the final tetrazine ring. Divergent synthesis, on the other hand, starts from a common precursor that is then elaborated to yield various tetrazine derivatives.
General methods for synthesizing 1,2,4,5-tetrazines often involve two steps: the conversion of acyclic reagents into dihydro-1,2,4,5-tetrazines, followed by an oxidation step to obtain the aromatic ring fluoroprobe.com. Key starting materials (synthons) for tetrazine synthesis include formamidinium acetate, imidoesters, carbonitriles, imidoyl chlorides, aldehydes, guanidine (B92328) hydrochloride, and thiocarbohydrazide (B147625) fluoroprobe.com.
One common laboratory-scale synthesis of substituted tetrazines involves the cyclization of 1,2,4-triazinones with hydrazine (B178648) hydrate (B1144303) under acidic conditions fishersci.ca. Another approach utilizes nitriles and hydrazine hydrate, followed by oxidation, a method that can be enhanced by using Lewis acids like Ni²⁺ or Zn²⁺ salts to activate alkyl nitriles, improving yields for dialkyl and monosubstituted tetrazines fishersci.co.uksmolecule.comcenmed.comresearchgate.net.
Divergent synthesis approaches have also been explored, such as a one-pot method converting carboxylic ester precursors into 3-thiomethyltetrazines medchemexpress.comlabsolu.ca. These intermediates can then be further functionalized medchemexpress.com.
Control of Regio- and Stereochemistry in Tetrazine Formation
Controlling the regiochemistry and stereochemistry during tetrazine formation is crucial for obtaining the desired isomer, particularly in the synthesis of unsymmetrically substituted tetrazines. Electronic effects of substituents on the precursor molecules can influence the regioselectivity of the cyclization reaction rsc.orgbioglyco.com. Steric hindrance around the reactive centers also plays a significant role in directing the outcome of the reaction rsc.org. In some cases, coordination of the tetrazine ring to transition metals has been shown to influence regioselectivity tcichemicals.com.
For instance, the Sonogashira coupling of 3-bromo-6-methyl-1,2,4,5-tetrazine provides a route to introduce various alkyl or aryl substituents at the 6-position, allowing for the synthesis of unsymmetrically substituted methyltetrazines with control over the position of the introduced group fishersci.cajkchemical.comwikipedia.org.
Introduction of the Pentafluorophenyl (PFP) Moiety
The pentafluorophenyl (PFP) moiety is typically incorporated into Me-Tz-PFP as a pentafluorophenyl ester. PFP esters are widely recognized as activated carboxylic acid derivatives due to the electron-withdrawing nature of the pentafluorophenyl group, making the carbonyl carbon highly susceptible to nucleophilic attack. researchgate.netbroadpharm.comresearchgate.net.
Precursor Synthesis and Activation of PFP-Containing Fragments
The primary precursor for the PFP ester moiety is pentafluorophenol (B44920) (PFP-OH). Pentafluorophenol is a perfluorinated analogue of phenol (B47542) and is a white solid broadpharm.com. It is a relatively acidic phenol with a pKa of 5.5 broadpharm.com.
The activation of a carboxylic acid for reaction with pentafluorophenol is a key step in forming PFP esters. This is often achieved using coupling reagents or activating agents.
Formation of Pentafluorophenyl Esters (PFP Esters)
Pentafluorophenyl esters are commonly synthesized by reacting a carboxylic acid with pentafluorophenol in the presence of an activating agent broadpharm.comrsc.org. Various methods exist for this coupling:
Carbodiimide (B86325) Coupling: Carbodiimides such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) are frequently used to mediate the formation of PFP esters from carboxylic acids and pentafluorophenol rsc.orgnih.gov. This method typically involves mixing the carboxylic acid, pentafluorophenol, and the carbodiimide in an anhydrous solvent like dichloromethane.
Using Activated Pentafluorophenyl Reagents: Reagents like pentafluorophenyl trifluoroacetate (B77799) (PFP-TFA) can act as both protecting and activating agents for carboxylic acids, leading to the formation of PFP esters researchgate.netresearchgate.netrsc.org. Bis(pentafluorophenyl) carbonate is another reagent that can activate carboxylic acids for reaction with alcohols or amines, proceeding through a pentafluorophenyl ester intermediate tocris.com.
Electrochemical Synthesis: A more recent development includes an electrochemical coupling method that allows for the synthesis of pentafluorophenyl esters directly from carboxylic acids and pentafluorophenol without the need for exogenous dehydrating agents broadpharm.comuoa.grmedchemexpress.com. This method leverages the modulated oxidation state of PFP-OH to facilitate the reaction uoa.gr.
PFP esters are known to be less prone to hydrolysis compared to N-hydroxysuccinimidyl (NHS) esters, which can lead to higher reaction efficiency in subsequent coupling reactions rsc.orgtocris.comnih.gov.
Here is a table summarizing some methods for PFP ester formation:
| Method | Carboxylic Acid Source | Activating Agent / Conditions | Advantages |
| Carbodiimide Coupling | Carboxylic Acid | DCC or DIC, PFP-OH, Anhydrous Solvent | Common, relatively straightforward. rsc.orgnih.gov |
| Activated PFP Reagent | Carboxylic Acid | PFP-TFA or Bis(pentafluorophenyl) carbonate | Can offer simultaneous protection and activation. researchgate.netresearchgate.netrsc.orgtocris.com |
| Electrochemical Coupling | Carboxylic Acid | PFP-OH, Electrochemical Oxidation, Base, Electrolyte | Avoids exogenous dehydrating agents, milder conditions. broadpharm.comuoa.grmedchemexpress.com |
| Acid Chloride Route | Carboxylic Acid | SOCl₂, then PFP-OH, Base | Can be effective for certain carboxylic acids. rsc.orgbroadpharm.com |
Functionalization and Advanced Derivatization Techniques for this compound
This compound, as a heterobifunctional compound containing both a methyltetrazine and a pentafluorophenyl ester, is designed for subsequent functionalization and derivatization reactions. The distinct reactivities of its two functional groups allow for selective conjugation.
The pentafluorophenyl ester moiety is highly reactive towards nucleophiles, particularly primary amines. This reactivity is widely utilized for the conjugation of this compound to molecules containing amine groups, such as proteins, peptides, or amine-modified surfaces medchemexpress.comsigmaaldrich.comnih.govlabsolu.ca. The reaction between the PFP ester and an amine results in the formation of a stable amide bond. This coupling is typically carried out under mild conditions, often at neutral or slightly basic pH medchemexpress.comsigmaaldrich.com. Buffers containing primary amines should be avoided as they will compete with the desired reaction rsc.orgtocris.comsigmaaldrich.com.
The methyltetrazine moiety is a highly reactive dienophile in inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions. This "click chemistry" reaction occurs rapidly and selectively with strained alkenes, such as trans-cyclooctenes (TCOs) or norbornenes, under mild, biocompatible conditions, without the need for a catalyst fishersci.cauoa.grmedchemexpress.comsigmaaldrich.comnih.gov. The IEDDA reaction between a methyltetrazine and a strained dienophile forms a stable dihydropyridazine (B8628806) linkage.
The combination of these two reactive handles in this compound allows for sophisticated derivatization strategies. For example, the PFP ester can be used to attach the this compound linker to a biomolecule containing lysine (B10760008) residues (via amide bond formation). The resulting tetrazine-modified biomolecule can then participate in a rapid and specific IEDDA reaction with a molecule tagged with a strained dienophile medchemexpress.comsigmaaldrich.com. This orthogonal reactivity allows for the precise construction of complex conjugates, such as antibody-drug conjugates (ADCs) or molecular probes for imaging.
Advanced derivatization techniques can involve incorporating this compound into more complex molecular architectures, such as linkers containing PEG chains to improve solubility and pharmacokinetic properties medchemexpress.comsigmaaldrich.com. Examples of such compounds, like Methyltetrazine-PEG8-PFP ester, are known and utilized in bioconjugation medchemexpress.comsigmaaldrich.com.
The ability to selectively react the PFP ester with amines and the methyltetrazine with strained dienophiles provides a powerful platform for creating diverse functionalized molecules and conjugates for applications in chemical biology and beyond researchgate.net.
Attachment of Polyethylene (B3416737) Glycol (PEG) Moieties and Other Solubilizing Tags
The pentafluorophenyl ester group in this compound serves as a highly reactive handle for conjugation with molecules containing amine groups, including those that impart solubility, such as polyethylene glycol (PEG) moieties or other hydrophilic tags tocris.comsigmaaldrich.comresearchgate.net. PEGylation, the attachment of PEG chains, is a common strategy to improve the solubility, pharmacokinetics, and reduce the immunogenicity of conjugated molecules.
PFP esters have been successfully utilized for functionalizing polymers, including those synthesized by techniques like RAFT polymerization, allowing for the subsequent attachment of various molecules via reaction with amines nih.govsigmaaldrich.comresearchgate.netacs.org. The reaction between the PFP ester of this compound and amine-terminated PEG or other amine-containing solubilizing tags would result in the formation of a stable amide bond, effectively conjugating the tag to the tetrazine-containing scaffold. This approach is supported by the reported synthesis of a TCO-PEG4-APN crosslinker via the reaction between a TCO-amine and a PFP-PEG4-APN, demonstrating the use of PFP esters in attaching PEG-containing linkers researchgate.net. Similarly, polymers with PFP activated ester end groups have been used to attach amine-containing molecules acs.org.
Chemo- and Site-Selective Modifications for Multifunctional Constructs
This compound offers potential for creating multifunctional constructs due to the distinct reactivity of its methyl tetrazine and pentafluorophenyl ester functionalities. The PFP ester is primarily reactive towards amines, enabling chemoselective modification of amine-containing molecules, such as proteins or peptides, through amide bond formation tocris.comsigmaaldrich.com. However, the abundance of lysine residues in proteins means that conjugation via PFP esters often leads to a mixture of regioisomers nih.gov. Achieving site-selective modification using the PFP ester might require strategies such as controlling reaction conditions, utilizing engineered proteins with limited reactive sites, or employing protecting groups nih.gov.
The methyl tetrazine moiety, on the other hand, is highly selective for strained alkenes (e.g., trans-cyclooctenes, norbornenes) via the inverse electron-demand Diels-Alder reaction, a bioorthogonal click chemistry method nih.govconju-probe.com. This reaction is fast and proceeds efficiently under mild, biocompatible conditions without interfering with most functional groups present in biological systems conju-probe.com. This inherent selectivity of the tetrazine reaction allows for targeted conjugation to molecules pre-functionalized with the strained alkene handle, even in complex biological environments.
By strategically utilizing the differential reactivity of the PFP ester and the methyl tetrazine, this compound can be employed in sequential conjugation steps to create multifunctional constructs. For example, the PFP ester could be reacted with an amine-containing molecule, followed by reaction of the tetrazine with a strained alkene-functionalized entity, or vice versa, depending on the desired architecture of the final construct. The synthesis of molecules with multiple orthogonal reactive handles, such as those created using activated esters, supports the feasibility of this approach for generating complex, multifunctional molecules universiteitleiden.nlacs.org.
Synthesis of this compound Conjugates and Linkers
The synthesis of this compound conjugates and linkers leverages the reactivity of both the pentafluorophenyl ester and the methyl tetrazine functionalities. Conjugates can be formed by reacting the PFP ester of this compound with an amine-containing molecule, resulting in an amide linkage connecting the two entities. This is a common method for conjugating activated esters to peptides, proteins, or other amine-functionalized biomolecules tocris.comsigmaaldrich.comacs.org.
Alternatively, this compound can be incorporated into linkers or used to functionalize molecules that will subsequently participate in click chemistry. The methyl tetrazine can react with a strained alkene on another molecule to form a stable dihydropyridazine linkage nih.govconju-probe.com. This allows for the creation of conjugates through the highly selective tetrazine ligation. Examples from the literature, such as the coupling of HTz-pentafluorophenyl ester with 2-aminomuramic acid or the amidation of an active ester with amine-bearing tetrazines, demonstrate synthetic routes to tetrazine-containing conjugates nih.govnih.gov. The synthesis of activated esters from carboxylic acids is a standard method for preparing precursors for amide bond formation in conjugate synthesis universiteitleiden.nl.
This compound can thus function as a building block for creating diverse conjugates and linkers, facilitating the attachment of the methyl tetrazine handle to various molecules or surfaces via the reactive PFP ester, which can then be utilized for subsequent click chemistry reactions.
Methodologies for Purification and Isolation of this compound Derivatives
Purification and isolation of this compound and its derivatives are crucial steps to obtain pure products for subsequent applications. The methodologies employed depend on the scale of the synthesis, the nature of the reaction mixture, and the physical properties of the target compound.
Chromatographic techniques are widely used for the purification of organic molecules, including tetrazine derivatives and activated esters evitachem.com. High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is a common method for purifying synthetic intermediates and final products, allowing for the separation of the desired compound from starting materials, reagents, and side products based on differences in polarity or other chemical properties nih.govrsc.org. Reverse-Phase HPLC is frequently used for purifying peptides and other molecules conjugated using activated esters universiteitleiden.nl.
Other chromatographic methods like thin layer chromatography (TLC) and gel permeation chromatography (GPC) can also be applied, particularly for analyzing reaction mixtures and purifying polymers or larger conjugates acs.org.
Recrystallization can be an effective purification method for solid compounds if a suitable solvent system can be found where the desired product has differential solubility compared to impurities acs.org.
For purification after conjugation reactions, especially when working with biomolecules in aqueous buffers, techniques like buffer exchange using desalting columns are employed to remove small molecule reagents, salts, and organic solvents tocris.com. Solid phase extraction (SPE) is another technique that can be used for the purification of synthetic compounds, including radiolabeled species rsc.org.
The choice of purification method is critical to obtain this compound derivatives of sufficient purity for their intended applications, particularly in sensitive areas like bioconjugation.
Reaction Mechanisms and Kinetic Studies of Me Tz Pfp Reactivity
Detailed Mechanistic Insights into Me-Tz-PFP's IEDDA Reactions
The tetrazine component of this compound participates in IEDDA reactions, a class of bioorthogonal chemistry known for its exceptionally fast kinetics and high specificity. rsc.org This reaction involves a [4+2] cycloaddition between an electron-poor diene (the tetrazine ring) and an electron-rich dienophile. researchgate.net
The IEDDA reaction is particularly rapid with dienophiles that possess high ring strain, such as trans-cyclooctenes (TCO). enamine.netnih.gov The reaction between a tetrazine and TCO proceeds via a [4+2] cycloaddition to form a highly unstable, bridged tricyclic intermediate. researchgate.netbroadpharm.com This is followed by a retro-Diels-Alder reaction that irreversibly releases a molecule of nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product. broadpharm.comwikipedia.org The process is notable for not requiring a catalyst and for its ability to proceed efficiently in aqueous media, including complex biological systems. enamine.netbroadpharm.com
The high reactivity is attributed to the strain in the TCO double bond (approximately 17.9 kcal/mol), which raises the energy of its highest occupied molecular orbital (HOMO). wikipedia.org According to frontier molecular orbital theory, this reduces the energy gap between the dienophile's HOMO and the tetrazine's lowest unoccupied molecular orbital (LUMO), accelerating the reaction. researchgate.netnih.gov The conformationally strained sTCO variant exhibits even greater reactivity, with reaction rates approximately two orders of magnitude higher than conventional TCO. thno.org
| Diene | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| Diphenyl-s-tetrazine | sTCO | 2.86 x 10⁵ | Water |
| 3-phenyl-1,2,4,5-tetrazine | TCO | ~2,000 | MeOH/Water (9:1) |
| H-Tz | TCO | ~3,300,000 | Water |
| Me-Tz | TCO | ~30,000 | Not Specified |
This table presents selected kinetic data for various tetrazine-TCO reactions to illustrate the range of reactivity. Data compiled from multiple sources. researchgate.netthno.orgresearchgate.net
The kinetics of the IEDDA reaction are highly tunable through both electronic and steric modifications of the tetrazine and dienophile. nih.gov
Electronic Factors: The reactivity of the tetrazine ring is enhanced by the presence of electron-withdrawing substituents. nih.gov These groups lower the energy of the tetrazine's LUMO, decreasing the HOMO-LUMO energy gap with the dienophile and accelerating the reaction. researchgate.net However, highly reactive tetrazines often exhibit lower stability in aqueous solutions. nih.gov
Steric Factors: Steric hindrance plays a critical role in modulating reaction rates. Studies comparing H-tetrazine (H-Tz) and Me-tetrazine (Me-Tz) show that the methyl group introduces steric bulk that can slow the reaction compared to the unsubstituted version. researchgate.net This effect can be exploited to achieve selective reactivity. For instance, by choosing a sufficiently bulky tetrazine, its reaction with a sterically demanding dienophile like TCO can be slowed significantly, while its reaction with a smaller dienophile like a cyclopropene (B1174273) remains fast. This principle allows for the design of mutually orthogonal reaction pairs. researchgate.net
Mechanisms of PFP Ester Activation and Nucleophilic Substitution Reactions
The pentafluorophenyl (PFP) ester moiety of this compound serves as a highly activated carboxylate functional group for nucleophilic acyl substitution reactions. nih.gov This reactivity is primarily used for the formation of stable amide bonds in bioconjugation. precisepeg.comresearchgate.net
In aqueous environments, a key competing pathway for the desired nucleophilic substitution is hydrolysis of the ester. PFP esters exhibit significantly greater hydrolytic stability compared to other common activated esters, such as N-hydroxysuccinimidyl (NHS) esters. broadpharm.comrsc.org This lower susceptibility to hydrolysis results in more efficient conjugation reactions, particularly when the target nucleophile is present at low concentrations or is slow to react. precisepeg.com While specific kinetic data for the hydrolysis of this compound is not detailed, the general properties of PFP esters suggest a favorable profile for applications in aqueous buffers (optimal pH 7.2–8.5). precisepeg.com Higher pH values can increase the rate of hydrolysis. precisepeg.com
| Activated Ester Type | Relative Hydrolytic Stability | Typical Reaction pH |
| PFP Ester | High | 7.2 - 8.5 |
| NHS Ester | Moderate | 7.0 - 8.5 |
This table provides a qualitative comparison of PFP and NHS esters. precisepeg.combroadpharm.comrsc.org
The PFP group is an excellent activating group for acyl substitution. The five highly electronegative fluorine atoms on the phenyl ring create a strong inductive electron-withdrawing effect. This effect makes the carbonyl carbon of the ester highly electrophilic and susceptible to attack by nucleophiles, such as the primary or secondary amines found in proteins and other biomolecules. nih.govrsc.org
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. An amine nucleophile attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the pentafluorophenoxide anion is expelled as a very stable leaving group, and the carbonyl double bond is reformed, yielding a stable amide bond. acs.orglibretexts.org The high reactivity of PFP esters allows these amidation reactions to proceed under mild conditions, often at room temperature in aqueous buffers, without the need for additional coupling agents. nih.govprecisepeg.com
Orthogonality and Compatibility with Other Chemical Transformations
A key feature of a bifunctional reagent like this compound is the orthogonality of its reactive groups. nih.gov Bioorthogonal reactions are chemical transformations that can occur in a complex biological environment without interfering with native biochemical processes or each other. wikipedia.orgnih.gov
The IEDDA ligation of the tetrazine moiety and the nucleophilic substitution of the PFP ester are mechanistically distinct and can be controlled by reaction conditions, rendering them compatible and mutually orthogonal. researchgate.netresearchgate.net
IEDDA Reaction: This cycloaddition is exceptionally fast (with second-order rate constants up to 10⁶ M⁻¹s⁻¹) and proceeds without a catalyst across a wide pH range. broadpharm.com It is typically complete within seconds to minutes at micromolar concentrations. rsc.org
PFP Ester Amidation: This nucleophilic substitution is significantly slower than the IEDDA reaction. It is pH-dependent, with optimal reactivity occurring at a slightly basic pH (7.2-8.5) to ensure the amine nucleophile is deprotonated and available for reaction. precisepeg.com The reaction typically requires hours to proceed to completion. precisepeg.com
This vast difference in reaction kinetics and optimal conditions allows for selective, sequential ligations. For example, the fast IEDDA reaction can be carried out to completion first, leaving the PFP ester intact for a subsequent amidation reaction under adjusted pH conditions. This orthogonality enables the construction of complex molecular architectures where different components are introduced in a controlled, stepwise manner.
Identification and Characterization of Reaction Intermediates and By-products
The formation and decomposition of 1,5-disubstituted tetrazoles, such as 1-methyl-5-(pentafluorophenyl)tetrazole, proceed through several key intermediates and can result in various by-products depending on the reaction pathway.
In the context of synthesis, particularly through multicomponent reactions like the Ugi-azide reaction, a plausible mechanism involves the initial reaction of an aldehyde and an amine to form an imine. This imine is then protonated by hydrazoic acid (generated in situ from a source like trimethylsilyl (B98337) azide) to form an iminium ion. The iminium ion subsequently reacts with an isocyanide to generate a nitrilium ion intermediate. This highly reactive species is then trapped by an azide (B81097) ion, leading to an intermediate that undergoes 1,5-electrocyclization to yield the final 1,5-disubstituted tetrazole product. mdpi.com
During the synthesis of 1-methyl substituted tetrazoles, a common by-product is the isomeric 2-methyl-5-substituted tetrazole. The ratio of these isomers is highly dependent on the reaction conditions and the methylating agent used. For instance, in the methylation of 5-aminotetrazole, the formation of 2-methyl-5-aminotetrazole as a by-product is a significant consideration, with the product ratio being influenced by the reaction system's pH and solvent. google.com
The thermal decomposition of 5-aryltetrazoles has been a subject of study, though specific data on pentafluorophenyl-substituted analogs is scarce. acs.org Generally, the thermolysis of these compounds can proceed through the cleavage of the tetrazole ring. researchgate.net For many tetrazole derivatives, thermal decomposition results in the extrusion of molecular nitrogen (N₂), a highly stable molecule, which is a strong driving force for the reaction. researchgate.netnih.gov The remaining fragments can then rearrange or react further. For instance, the decomposition of certain 1-methyl-5-nitraminotetrazoles involves the cleavage of the exocyclic N-N bond, forming a NO₂ radical. researchgate.net
A summary of potential intermediates and by-products in the chemistry of 1-methyl-5-aryltetrazoles is presented below.
| Reaction Type | Key Intermediates | Potential By-products |
| Synthesis (Ugi-Azide) | Iminium ion, Nitrilium ion | Isomeric tetrazoles (e.g., 2-methyl isomer), unreacted starting materials |
| Thermal Decomposition | Arylnitrilimines | Molecular nitrogen (N₂), various fragmentation and rearrangement products |
| Methylation Reactions | Tetrazolide anion | 2-methyl-5-(pentafluorophenyl)tetrazole |
Spectroscopic and Advanced Analytical Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Information
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. youtube.com This process, often involving collision-induced dissociation (CID), provides a fragmentation pattern that serves as a molecular fingerprint, allowing for detailed structural confirmation. youtube.comuab.edu For Me-Tz-PFP, a protonated precursor ion [M+H]⁺ would be selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions analyzed in a second mass analyzer. youtube.com
The fragmentation of this compound is expected to occur at its most labile bonds. Key fragmentation pathways would likely include the cleavage of the ester bond, leading to the loss of the pentafluorophenol (B44920) group, and fragmentation within the tetrazine ring itself. The analysis of these fragments provides definitive information about the connectivity of the molecule. Understanding peptide fragmentation can also offer insights, as methyl group migrations have been observed in the fragmentation of some molecules. nih.gov The resulting data can be used to confirm the identity and purity of the synthesized compound. ncsu.edu
Below is a table of predicted primary fragment ions for this compound based on its structure.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity / Neutral Loss |
| [M+H]⁺ | [M+H - C₆F₅OH]⁺ | Loss of Pentafluorophenol |
| [M+H]⁺ | [M+H - N₂]⁺ | Loss of Nitrogen from Tetrazine Ring |
| [M+H]⁺ | [C₇H₄N₂O]⁺ | Methyl-Tetrazine-Carbonyl Fragment |
| [M+H]⁺ | [C₆F₅O]⁻ (neg. mode) | Pentafluorophenoxide |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are indispensable for identifying the specific functional groups present in a compound like this compound. psu.edu
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. youtube.com Specific functional groups absorb IR radiation at characteristic frequencies, making it an ideal tool for functional group identification. psu.edu In this compound, key absorption bands would correspond to the carbonyl (C=O) stretch of the ester, the C-O single bond stretch, vibrations of the aromatic tetrazine ring, and the strong absorptions from the C-F bonds of the pentafluorophenyl group. wpmucdn.comchemistrytalk.org
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Structural Unit | Expected Position (cm⁻¹) | Intensity |
| Ester Carbonyl | R-C=O-OR' | 1770 - 1815 | Strong, Sharp |
| Ester C-O Stretch | C-O | 1000 - 1300 | Strong |
| Aromatic C=C/C=N | Tetrazine & PFP Rings | 1450 - 1600 | Medium to Weak |
| C-H Stretch | Methyl Group (CH₃) | 2850 - 2960 | Medium |
| C-F Stretch | Fluoroaromatic | 1000 - 1400 | Strong |
Data sourced from general IR spectroscopy correlation tables. wpmucdn.comchemistrytalk.org
Raman Spectroscopy for Vibrational Modes and Structural Fingerprinting
Raman spectroscopy is a complementary technique to IR that involves the inelastic scattering of monochromatic light. youtube.com It is particularly sensitive to non-polar, symmetric vibrations and provides a "structural fingerprint" of a molecule. coherent.com For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the tetrazine and pentafluorophenyl rings. The technique can provide detailed information on the conformation and structure of molecules. nih.gov While IR spectroscopy is excellent for polar functional groups like C=O, Raman is superior for the C=C and C=N symmetric stretches within the aromatic systems. The low-frequency region (5 cm⁻¹ to 200 cm⁻¹) can provide information on lattice and phonon modes, offering insights into the material's solid-state structure. coherent.com
| Vibration Type | Structural Unit | Expected Raman Shift (cm⁻¹) |
| Ring Breathing Mode | Tetrazine Ring | 900 - 1100 |
| Ring Stretching Mode | PFP Ring | 1500 - 1650 |
| C-H Symmetric Stretch | Methyl Group | ~2920 |
| Tetrazine N=N Stretch | N=N | 1400 - 1500 |
Expected shifts are based on general principles and data from similar structures. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy levels. mt.com This technique is used to study molecules containing chromophores—parts of a molecule that absorb light. wikipedia.org
Chromophore Analysis of the Tetrazine Moiety
The primary chromophore in this compound is the tetrazine ring. Tetrazines possess two characteristic electronic transitions that are useful for their identification and quantification. wikipedia.orgnih.gov
n → π* Transition: This is a lower energy transition involving the excitation of an electron from a non-bonding orbital (n) on a nitrogen atom to an anti-bonding π-orbital (π*). This transition occurs in the visible region of the spectrum, typically between 510-540 nm, and is responsible for the characteristic magenta or reddish color of tetrazine compounds. nih.gov
π → π* Transition: This higher energy transition involves the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital. It occurs in the UV region, usually around 280-300 nm. nih.gov
The distinct spectral signature allows for the unambiguous identification of the tetrazine core. researchgate.net
| Electronic Transition | Wavelength Range (nm) | Region | Molar Extinction Coefficient (ε) |
| n → π | 510 - 540 | Visible | Low to Medium (~300-500 M⁻¹cm⁻¹) |
| π → π | 280 - 300 | UV | High (~10,000-15,000 M⁻¹cm⁻¹) |
Data based on typical values for 1,2,4,5-tetrazine (B1199680) derivatives. nih.gov
Kinetic Monitoring of Reaction Progression
A key application of the tetrazine chromophore is in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder reaction. The tetrazine acts as a diene, reacting with a dienophile (e.g., a strained alkene or alkyne) to form a new, more stable ring system. This reaction consumes the tetrazine's conjugated system, leading to a loss of its visible color.
This change in absorbance can be monitored over time using UV-Vis spectroscopy. mt.com By tracking the decay of the n → π* absorption peak in the visible region, one can follow the reaction kinetics. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. mt.com Therefore, measuring the change in absorbance at the λ-max of the tetrazine allows for the direct calculation of the reaction rate and the determination of kinetic parameters such as the rate constant.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for the separation and analysis of this compound, ensuring the purity of the synthesized compound and enabling the quantification of components in a mixture. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound. Given the polar nature of the tetrazole moiety and the presence of the pentafluorophenyl group, reversed-phase HPLC is a particularly effective method. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
In a typical HPLC analysis of tetrazole derivatives, a C18 column is employed as the stationary phase. semanticscholar.orgresearchgate.net The separation is achieved by using a mobile phase gradient, commonly consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small percentage of an acid such as trifluoroacetic acid (TFA) to improve peak shape and resolution. semanticscholar.org Detection is frequently carried out using a UV detector, as the aromatic nature of the pentafluorophenyl ring and the tetrazole ring system allows for strong chromophoric activity, typically monitored at wavelengths around 215-254 nm. researchgate.net
The retention time of this compound in the chromatogram is a characteristic identifier under specific conditions, while the area under the peak is proportional to its concentration, allowing for accurate quantification. The purity of a sample is determined by the relative area of the main peak compared to any impurity peaks.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 10% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to the polarity and potentially lower volatility of the tetrazole moiety. However, if this compound or its precursors are sufficiently volatile and thermally stable, GC can be employed for purity assessment.
For non-volatile or thermally labile tetrazole derivatives, derivatization to more volatile species can be performed prior to GC analysis. While specific GC applications for this compound are not widely documented, the general principles of GC would apply. A capillary column with a suitable stationary phase would be selected based on the analyte's polarity. The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions. For this compound, obtaining single crystals of suitable quality is a prerequisite for X-ray diffraction analysis. mdpi.comresearchgate.net
The process involves mounting a single crystal on a goniometer and irradiating it with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected by a detector. mdpi.com By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, which in turn reveals the atomic positions.
The resulting crystal structure of this compound would confirm the connectivity of the methyl, tetrazole, and pentafluorophenyl groups. It would also provide valuable information on the planarity of the rings, the torsion angles between them, and the nature of any intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the crystal packing. nih.gov Such data is crucial for understanding the compound's physical properties and for computational modeling studies. researchgate.net
Table 2: Representative Crystallographic Data for a Tetrazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.785 |
| b (Å) | 12.456 |
| c (Å) | 10.123 |
| **α (°) ** | 90 |
| **β (°) ** | 105.45 |
| **γ (°) ** | 90 |
| Volume (ų) | 1189.7 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.654 |
| R-factor (%) | 4.5 |
Based on an exhaustive search of the available scientific literature, it is not possible to generate an article that focuses solely on the computational and theoretical investigations of the chemical compound “this compound” according to the provided outline.
The core reason is the absence of specific research studies on this particular molecule. To provide a "thorough, informative, and scientifically accurate" article as requested, it would be necessary to draw upon published data from quantum chemical calculations (DFT, ab initio), reaction pathway analyses, and molecular dynamics simulations performed specifically on this compound.
Multiple targeted searches for "this compound" and its likely full chemical name, "3-methyl-6-(pentafluorophenyl)-1,2,4,5-tetrazine," did not yield any such studies. While there is a body of research on the computational analysis of tetrazine derivatives in general, the strict instruction to focus "solely on the chemical Compound 'this compound'" and to "not introduce any information, examples, or discussions that fall outside the explicit scope" prevents the use of this more general information.
Therefore, content for the following sections cannot be generated without fabricating information, which would violate the core requirement for a scientifically accurate response:
Computational and Theoretical Investigations of Me Tz Pfp
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Consequently, the request to generate the specified article cannot be fulfilled.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies are pivotal in establishing a correlation between the chemical structure of a molecule and its reactivity. In the context of Me-Tz-PFP and other tetrazine-based reagents, QSRR models are developed to predict their performance in bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder (iEDDA) cycloaddition.
The reactivity of tetrazines is largely governed by their electronic and steric properties, which can be quantified using computational methods. A key aspect of QSRR studies is the identification of molecular descriptors that accurately predict reactivity. For tetrazines, these descriptors often include:
Frontier Molecular Orbital (FMO) Energies: The iEDDA reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dienophile (e.g., a strained alkene) and the lowest unoccupied molecular orbital (LUMO) of the diene (the tetrazine). A smaller energy gap between these orbitals leads to a faster reaction. Computational studies have shown that the reactivity of many tetrazine derivatives correlates linearly with the energies of their LUMO and LUMO+1 orbitals. nih.gov Electron-withdrawing substituents on the tetrazine ring lower the energy of the LUMO, accelerating the reaction. acs.orgindico.global
Distortion/Interaction Model: This model, also known as the activation strain model, provides a more nuanced understanding of reactivity by dissecting the activation energy of a reaction into two components: the distortion energy and the interaction energy. nih.gov
Distortion Energy: The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.
Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state.
This model has been instrumental in explaining reactivity trends that cannot be rationalized by FMO theory alone, such as the impact of steric hindrance and intramolecular forces. researchgate.netsemanticscholar.org For instance, some highly reactive tetrazines exhibit increased reactivity not because of exceptionally low LUMO energies, but due to reduced distortion energies in the transition state. researchgate.net
Hammett Parameters: For aryltetrazines, the electronic effects of substituents on the phenyl ring can be correlated with their Hammett parameters (σ). Studies have shown a good correlation between the reaction rates of 4-substituted aryltetrazines and their corresponding Hammett constants, indicating a strong FMO control of reactivity. nih.govacs.org
A synergistic approach combining experimental kinetic data with computational analysis allows for the development of robust QSRR models. For example, a study on a library of 40 different substituted aryltetrazines provided valuable data for building and validating such models. nih.govacs.org The second-order rate constants for the reaction of these tetrazines with trans-cyclooctene (B1233481) (TCO) were measured and correlated with computed molecular properties.
Below is a representative data table illustrating the kind of information used in QSRR studies, showing the effect of different substituents on the reactivity of a 3-(3-fluorophenyl)-1,2,4,5-tetrazine core.
| Compound ID | Substituent at position 4 | Substituent at position 5 | Substituent at position 6 | Second-Order Rate Constant (k) in DPBS (M⁻¹s⁻¹) |
| 1 | H | H | H | 87,000 |
| 2 | OMe | H | H | 55,000 |
| 3 | Me | H | H | 71,000 |
| 4 | F | H | H | 100,000 |
| 5 | Cl | H | H | 110,000 |
| 6 | Br | H | H | 110,000 |
| 7 | I | H | H | 120,000 |
| 8 | H | OMe | H | 95,000 |
| 9 | H | Me | H | 98,000 |
| 10 | H | H | Me | 64,000 |
Data adapted from a study on substituted aryltetrazines to illustrate QSRR principles. nih.govacs.org
These QSRR studies provide a fundamental understanding of how structural modifications influence the reactivity of tetrazines like this compound, laying the groundwork for the rational design of new and improved bioorthogonal reagents.
Applications of Me Tz Pfp in Chemical Biology and Advanced Materials Science
Bioconjugation and Chemical Labeling Strategies
The ability to selectively modify biological macromolecules is crucial for understanding their function and for the development of new diagnostic and therapeutic tools. Me-Tz-PFP serves as a powerful tool for bioconjugation, allowing for the stable and specific attachment of probes and other functional molecules to proteins, peptides, and nucleic acids.
Site-Specific Labeling of Proteins and Peptides
Site-specific labeling of proteins and peptides allows for the introduction of probes at defined locations, which is essential for studying protein function and structure. nih.gov The tetrazine component of this compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" known for its rapid kinetics and high specificity. nih.gov This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native cellular processes. researchgate.net
The PFP ester group of this compound reacts with nucleophilic amino acid residues, such as lysine (B10760008), to form stable amide bonds. precisepeg.comresearchgate.net However, for more precise labeling, a common strategy involves the genetic encoding of an unnatural amino acid containing a complementary dienophile, such as a strained alkene or alkyne, into the protein of interest. nih.gov The tetrazine moiety of this compound then reacts specifically with this dienophile, enabling the attachment of a desired cargo (e.g., a fluorescent dye or a drug molecule) at a predetermined site. nih.govnih.gov This approach offers exceptional control over the labeling process, ensuring homogeneity and preserving the protein's natural function.
Recent research has also explored targeting natural amino acids for site-specific modification. For instance, methods have been developed for the selective labeling of methionine residues. nih.gov While not directly involving this compound, these advancements highlight the ongoing efforts to expand the toolkit for protein bioconjugation.
| Labeling Strategy | Target Residue/Group | Reaction Type | Key Advantages |
| Genetic Code Expansion | Unnatural amino acid with dienophile | Inverse-electron-demand Diels-Alder | High site-specificity, bioorthogonal |
| Amine Labeling | Lysine residues | Acylation | Targets natural amino acids |
| Methionine Labeling | Methionine residues | Chemoselective oxidation | Targets less common, often surface-exposed residues |
Conjugation to Nucleic Acids and Oligonucleotides
The ability to modify nucleic acids and oligonucleotides is crucial for applications in diagnostics, therapeutics, and molecular biology. benchling.com Chemical modifications can enhance the stability of oligonucleotides against nucleases, improve their binding affinity to target sequences, and facilitate their delivery into cells. nih.govmdpi.com
This compound can be utilized for the post-synthetic modification of oligonucleotides. biomers.net Typically, an amino-modified oligonucleotide is first synthesized, where a primary amine is introduced at a specific position (e.g., the 5' or 3' terminus, or internally). The PFP ester of this compound then readily reacts with this amino group to form a stable amide linkage, thereby attaching the methyl-tetrazine moiety to the oligonucleotide. nih.gov This tetrazine-functionalized oligonucleotide can then be further conjugated to other molecules containing a dienophile through the iEDDA reaction. mdpi.com
This two-step strategy provides a modular and efficient approach for the preparation of a wide range of oligonucleotide conjugates with diverse functionalities. nih.gov
| Modification Step | Reagents | Purpose |
| 1. Amination | Amino-modifier phosphoramidite | Introduction of a reactive handle |
| 2. Tetrazine Labeling | This compound | Attachment of the tetrazine moiety |
| 3. Conjugation | Dienophile-containing molecule | Attachment of the final payload |
Fabrication of Chemical Probes for Cellular and Molecular Studies
Chemical probes are indispensable tools for visualizing and manipulating biological processes within living cells. epfl.ch this compound can be used to construct a variety of chemical probes, particularly fluorescent probes for cellular imaging. mdpi.commdpi.com
The general strategy involves attaching a fluorophore to the this compound scaffold. This can be achieved by reacting a fluorophore containing a nucleophilic group (e.g., an amine) with the PFP ester of this compound. The resulting fluorescent tetrazine probe can then be used to label biomolecules that have been modified with a dienophile. A key advantage of tetrazine-based probes is the potential for "turn-on" fluorescence, where the fluorescence of the dye is quenched by the tetrazine and is restored upon reaction with a dienophile. nih.gov This leads to a high signal-to-noise ratio, as the probe only becomes fluorescent upon binding to its target. nih.gov
These probes have been successfully employed to image a variety of cellular components and processes, providing valuable insights into the complex workings of the cell. mdpi.comnih.gov
Engineering of Advanced Polymeric and Supramolecular Materials
Beyond its applications in chemical biology, this compound is also a valuable building block for the creation of advanced polymeric and supramolecular materials with tailored properties.
Polymer Functionalization and Cross-linking via Click Chemistry
The functionalization of polymers is a key strategy for tuning their physical and chemical properties. nih.gov "Click chemistry" reactions, including the iEDDA reaction, have emerged as powerful tools for polymer modification due to their high efficiency and selectivity. nih.gov
This compound can be used to introduce tetrazine functionalities into polymers. For instance, a polymer containing nucleophilic side chains (e.g., amines or hydroxyls) can be reacted with this compound to attach tetrazine groups along the polymer backbone. These tetrazine-functionalized polymers can then be cross-linked by adding a molecule containing at least two dienophile groups. nsf.gov This cross-linking process can transform a soluble polymer into an insoluble, three-dimensional network, leading to the formation of hydrogels or other soft materials. nih.govnih.gov The properties of these materials, such as their swelling behavior and mechanical strength, can be precisely controlled by adjusting the density of cross-links. nih.gov
| Polymer Backbone | Functional Group for this compound attachment | Cross-linker | Resulting Material |
| Poly(lysine) | Amine | Bis-dienophile | Hydrogel |
| Poly(serine) | Hydroxyl | Bis-dienophile | Functionalized polymer |
| Alkyne-functionalized polymer | N/A (requires azide-Tz-PFP) | N/A | Click-functionalized polymer |
Surface Modification and Fabrication of Functional Thin Films
The modification of surfaces is crucial for a wide range of applications, including biosensors, medical implants, and microelectronics. wiley.comtue.nl this compound can be employed to create functional thin films and to modify surfaces with specific chemical properties. researchgate.netmdpi.com
One common approach involves the formation of self-assembled monolayers (SAMs) on a substrate. mdpi.comnih.gov A molecule containing a surface-anchoring group (e.g., a thiol for gold surfaces or a silane for silica surfaces) and a nucleophilic group can be used to form a monolayer. The surface is then treated with this compound to introduce tetrazine functionalities. uhasselt.be These tetrazine-modified surfaces can then be used to immobilize biomolecules or other functional molecules containing a dienophile. mdpi.com
This layer-by-layer approach allows for the construction of well-defined and highly functional surfaces with precise control over the density and orientation of the immobilized molecules. mdpi.com Such functionalized surfaces have shown promise in a variety of applications, including the development of biosensors with improved sensitivity and specificity.
Assembly of Responsive and Dynamic Covalent Systems
The tetrazine component of this compound is instrumental in the assembly of responsive and dynamic covalent systems. The iEDDA reaction between a tetrazine and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), is characterized by exceptionally fast reaction kinetics and high specificity. nih.gov While often employed for stable bioconjugation, the iEDDA ligation can also be engineered to be reversible, a key feature of dynamic covalent chemistry (DCC). mdpi.com
The reversibility of the tetrazine ligation allows for the assembly and disassembly of molecular structures in response to external stimuli. For instance, the equilibrium of the Diels-Alder reaction can be influenced by factors such as temperature or the presence of a competing dienophile. This enables the creation of systems where components can exchange, leading to adaptive materials that can respond to changes in their environment. mdpi.com The incorporation of this compound into polymers or nanoparticles, followed by reaction with a dienophile-modified component, can lead to the formation of cross-linked networks. The dynamic nature of the tetrazine ligation within these networks can impart properties such as self-healing or stimuli-responsive degradation. mdpi.comnih.gov
| Parameter | Description | Significance in Dynamic Systems |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) | Forms the basis of the covalent linkage. |
| Reversibility | Can be induced under specific conditions | Allows for disassembly and reassembly of the system. |
| Stimuli | Temperature, competing dienophiles | External triggers for the dynamic behavior. |
| Application | Self-healing materials, responsive hydrogels | Materials that can adapt to their environment. |
Development of Chemical Tools for Biological Pathway Interrogation
This compound serves as a valuable building block for the creation of chemical tools designed to investigate biological pathways. The chemical principle behind its use in this context is a two-step labeling strategy that leverages the distinct reactivities of the PFP ester and the tetrazine.
First, the PFP ester of this compound is used to covalently attach the methyl-tetrazine group to a biomolecule of interest, such as a protein or a small molecule ligand. PFP esters are known to react efficiently with primary amines, such as the side chain of lysine residues in proteins, to form stable amide bonds. wikipedia.org This reaction is often more efficient and yields products that are less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, another common amine-reactive group. wikipedia.org
Once the biomolecule is "tagged" with the methyl-tetrazine moiety, it can be introduced into a biological system. The tetrazine then acts as a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in a cellular environment but will react specifically with an exogenously introduced dienophile. nih.gov This dienophile can be appended to a reporter molecule, such as a fluorophore or a biotin tag. By introducing the dienophile-reporter conjugate, the tagged biomolecule can be visualized or isolated, allowing for the interrogation of its localization, interactions, and turnover within a biological pathway. plos.org
| Functional Group | Reactivity | Role in Chemical Tool Development |
| Pentafluorophenyl (PFP) Ester | Amine-reactive | Covalent attachment of the tetrazine tag to a biomolecule. |
| Methyl-tetrazine (Me-Tz) | Bioorthogonal reactivity with dienophiles | Specific labeling of the tagged biomolecule with a reporter. |
Design and Synthesis of Chemically-Responsive Materials
The principles that allow this compound to be used in dynamic covalent systems also apply to the design and synthesis of chemically-responsive materials. By incorporating this compound into a material's structure, a "handle" is introduced that can be used to control the material's properties through subsequent chemical reactions. nih.gov
For example, a polymer backbone can be functionalized with this compound by reacting the PFP ester with amine groups on the polymer. The resulting tetrazine-functionalized polymer can then be cross-linked by the addition of a di-functional dienophile. The extent of cross-linking, and thus the material's mechanical properties, can be precisely controlled by the stoichiometry of the dienophile.
Furthermore, the responsiveness of the material can be engineered by the choice of the dienophile. If the dienophile contains a cleavable linker, for instance, a disulfide bond that is sensitive to reducing agents, the cross-links can be broken on demand. This would lead to a material that can be degraded or softened in response to a specific chemical signal. Alternatively, if the iEDDA reaction is used in its reversible mode, the material could exhibit self-healing properties, where broken cross-links can reform under the appropriate conditions. nih.gov
Applications in Chemo-Sensors and Molecular Imaging Probes
This compound is a valuable reagent for the construction of chemosensors and molecular imaging probes due to the fluorogenic nature of the tetrazine-dienophile reaction. Many tetrazine derivatives, including methyl-tetrazine, can act as efficient fluorescence quenchers. nih.gov When a fluorophore is placed in proximity to a tetrazine molecule, its emission is often suppressed.
The chemical design of a sensor or probe using this compound involves first attaching it to a targeting ligand via the PFP ester. This targeting ligand provides specificity for a particular analyte or biological structure. A fluorophore is also incorporated into the probe, positioned near the tetrazine. In this "off" state, the probe is non-fluorescent.
The detection mechanism relies on the iEDDA reaction. When the probe encounters its target, which has been pre-labeled with a dienophile, the tetrazine reacts. This reaction alters the electronic structure of the tetrazine, eliminating its quenching ability and leading to a "turn-on" of the fluorophore's signal. rsc.orgwikipedia.org This change in fluorescence provides a direct and sensitive readout of the presence of the target. This principle is widely used in live-cell imaging and other sensing applications where a high signal-to-background ratio is desirable. nih.govnih.gov
| Component | Function | Mechanism of Action |
| This compound | Core scaffold of the probe | Provides the quenching tetrazine and a means of conjugation. |
| Targeting Ligand | Provides specificity | Directs the probe to the analyte of interest. |
| Fluorophore | Reporter group | Generates a fluorescent signal upon reaction. |
| Dienophile | Activator | Reacts with the tetrazine to relieve quenching. |
Future Directions and Emerging Research Avenues for Me Tz Pfp
Innovations in Green Synthetic Chemistry for Me-Tz-PFP Production
The synthesis of complex organic molecules often involves multiple steps, hazardous reagents, and significant waste generation. Future research directions for this compound include the development of greener synthetic routes. While current literature describes methods for synthesizing tetrazines and incorporating activated esters like PFP esters nih.govacs.orgacs.orgresearchgate.net, there is a need for processes that align with green chemistry principles. This could involve exploring alternative, less toxic solvents, developing catalytic methods to reduce reaction steps or increase efficiency, and designing syntheses that minimize hazardous byproducts. The integration of flow chemistry techniques could also offer advantages in terms of safety, control, and efficiency for scaling up production rsc.org. Developing more atom-economical reactions for the formation of the tetrazine ring and the esterification step would be crucial for reducing waste.
Exploration of Novel Reaction Partners and Click Chemistries
The primary click chemistry application of methyltetrazines involves reaction with TCOs due to their fast kinetics and bioorthogonality broadpharm.combroadpharm.comnih.goviris-biotech.denih.govnih.gov. However, the reactivity profile of the methyltetrazine moiety can potentially be leveraged with other dienophiles beyond TCO, norbornene, and cyclopropene (B1174273) conju-probe.com. Future research may investigate novel strained or electron-rich alkene systems that could offer different reaction kinetics, improved stability in specific environments, or yield products with altered properties. Furthermore, the presence of the PFP ester provides an orthogonal handle for conjugation via amide bond formation. Exploring tandem or orthogonal click chemistry strategies that simultaneously utilize both the tetrazine and the PFP ester functionalities with different reaction partners could lead to the creation of more complex and precisely defined molecular architectures. This could involve reactions with amine-containing molecules alongside tetrazine's reaction with a dienophile, allowing for multi-component assemblies in a controlled manner.
Integration of this compound with Automated Synthesis and High-Throughput Screening Platforms
The growing interest in automated synthesis and high-throughput screening (HTS) for drug discovery, materials science, and chemical biology presents a significant opportunity for this compound compounds rsc.orgfortunepublish.comrsc.orgacs.orgmolport.com. The reliability and relatively fast kinetics of both the tetrazine-mediated click reaction and the PFP ester aminolysis make them suitable for automated platforms. Integrating the synthesis or functionalization steps involving this compound into automated synthesizers could enable the rapid generation of diverse libraries of conjugated molecules. High-throughput screening can then be employed to evaluate the properties or activity of these libraries, accelerating the identification of promising candidates for various applications fortunepublish.comacs.org. PFP esters have already been utilized in the functionalization of polymers for creating materials libraries amenable to screening acs.orgresearchgate.netresearchgate.net. Applying this to the synthesis of small molecule conjugates or functionalized biomolecules using this compound on automated platforms represents a clear future direction.
Advanced Computational Design of Next-Generation Tetrazine Reagents
Computational chemistry plays an increasingly important role in the design and prediction of molecular properties and reactivity fortunepublish.comescholarship.org. For tetrazine reagents like this compound, computational methods can be employed to design next-generation derivatives with enhanced or tailored characteristics. This could involve optimizing the electronic properties of the tetrazine ring through substituent effects to fine-tune reactivity with specific dienophiles, or designing linkers (such as PEG linkers commonly found in this compound derivatives broadpharm.combroadpharm.comaxispharm.commedchemexpress.com) to improve solubility, biocompatibility, or target accessibility. broadpharm.compurepeg.com Computational modeling can help predict reaction rates, potential side reactions, and the stability of the reagents and their conjugates in various environments. This rational design approach can significantly reduce the need for extensive experimental screening, leading to more efficient development of improved tetrazine-based click chemistry tools.
Expanded Applications in Interdisciplinary Scientific Fields
While this compound and related tetrazine reagents have found significant applications in biology and materials science, their unique reactivity profile suggests potential in a wider array of interdisciplinary fields. Beyond direct biological labeling or material modification, future research could explore their use in areas such as:
Catalysis: Designing this compound conjugates for the immobilization of catalysts onto solid supports or for creating dynamic catalytic systems responsive to external stimuli.
Sensing: Developing this compound-functionalized probes for the detection of specific molecules or environmental changes through click-induced property changes (e.g., fluorescence turn-on).
Environmental Chemistry: Utilizing the click reactivity for the capture or remediation of pollutants, or for the creation of functional materials for environmental monitoring.
Radiochemistry: Further expanding the use of tetrazine click chemistry, including with methyltetrazine derivatives, for the rapid and efficient synthesis of radiopharmaceuticals for imaging and therapy nih.govacs.org.
The ability of this compound to participate in highly selective and rapid reactions under mild conditions makes it an attractive building block for developing novel tools and technologies across diverse scientific disciplines.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Me-Tz-PFP, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves [describe general steps, e.g., click chemistry or photochemical methods]. To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalysts) and characterize intermediates using techniques like NMR or HPLC. Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry) to structure experimental sections, including raw data in supplementary materials for peer validation .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical methods:
- NMR spectroscopy (¹H, ¹³C, and 19F NMR) to confirm molecular structure.
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.
- Chromatography (HPLC or GC) to assess purity. For novel compounds, provide full spectral data and comparison to known analogs in supporting information .
Q. What factors influence the stability of this compound in different experimental conditions?
- Methodological Answer : Stability studies should assess:
- Solvent compatibility : Test polar vs. non-polar solvents.
- pH sensitivity : Conduct degradation assays under acidic/alkaline conditions.
- Light/thermal stability : Use accelerated aging experiments with UV-Vis spectroscopy. Document deviations in stability curves and cross-reference with published data on similar compounds .
Advanced Research Questions
Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?
- Methodological Answer : Apply iterative contradiction analysis:
Replicate experiments under identical conditions.
Compare variables (catalyst loading, solvent purity).
Use advanced techniques (in-situ IR spectroscopy) to detect transient intermediates.
Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to isolate confounding factors .
Q. What computational models are validated for predicting this compound’s interactions in supramolecular systems?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Parameterize force fields using experimental crystallographic data.
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level. Validate predictions with experimental binding constants (e.g., via ITC or SPR). Publish code and input files in repositories like Zenodo for transparency .
Q. What ethical and methodological considerations apply when studying this compound’s bioactivity?
- Methodological Answer :
- Ethical compliance : Obtain institutional review board (IRB) approval for biological assays.
- Data integrity : Use blinded analysis for cytotoxicity studies.
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Figshare) .
Q. How can cross-disciplinary research (e.g., materials science and pharmacology) optimize this compound’s applications?
- Methodological Answer :
- Collaborative frameworks : Establish joint hypotheses using the FINER model (Feasible, Interesting, Novel, Ethical, Relevant).
- Shared protocols : Standardize characterization methods (e.g., TEM for nanoparticle conjugates).
- Interdisciplinary journals : Publish in hybrid venues (e.g., ACS Applied Materials & Interfaces) to reach diverse audiences .
Data Management and Reporting
Q. What standards should govern the archival and sharing of this compound research data?
- Methodological Answer :
- Follow discipline-specific guidelines (e.g., DFG’s checklist for research data infrastructure).
- Use structured metadata (e.g., Dublin Core) and formats like .cif for crystallography data.
- Cite datasets persistently using DOIs in publications .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
